2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a carbamoylphenyl group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Carbamoylphenyl Group: The carbamoylphenyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and DNA.
Material Science: Use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: Study of its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.
Signal Transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the bromophenyl and carbamoylphenyl groups.
2-(3-chlorophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide: Contains a chlorophenyl group instead of a bromophenyl group.
2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide is unique due to the presence of both bromophenyl and carbamoylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O2/c24-15-7-5-6-14(12-15)21-13-18(16-8-1-3-10-19(16)26-21)23(29)27-20-11-4-2-9-17(20)22(25)28/h1-13H,(H2,25,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZYNAQLVNPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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